

2-Hydroxyisophthalic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *2-Hydroxyisophthalic acid*

Cat. No.: *B1222774*

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CAS Number: 606-19-9

This technical guide provides an in-depth overview of **2-hydroxyisophthalic acid**, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and logical workflows to facilitate its application in research and synthesis.

Core Data Presentation

2-Hydroxyisophthalic acid, with the CAS number 606-19-9, is a hydroxybenzoic acid derivative of isophthalic acid. While comprehensive experimental data on its physical properties is not consistently available across public domains, the following table summarizes its key identifiers and computed properties.

Property	Value	Source
CAS Number	606-19-9	
Molecular Formula	C ₈ H ₆ O ₅	
Molecular Weight	182.13 g/mol	
IUPAC Name	2-hydroxybenzene-1,3-dicarboxylic acid	
Synonyms	2-Hydroxy-1,3-benzenedicarboxylic acid	
Canonical SMILES	C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O	
InChIKey	WVDGHGISNBRCAO-UHFFFAOYSA-N	
Storage Temperature	2°C - 8°C	

Experimental Protocols

The synthesis of **2-hydroxyisophthalic acid** has been documented through various methods, including the oxidation of 2-hydroxy-3-methylbenzoic acid, the cleavage of 2-methoxyisophthalic acid, and the hydrolysis of 2-iodoisophthalic acid. A detailed and reliable one-step method starting from readily available materials involves the oxidation of a cresol-type molecule.

Synthesis via Oxidation of 2-Hydroxy-3-methylbenzoic Acid

This protocol is adapted from a procedure published in *Organic Syntheses*.

Materials:

- Potassium hydroxide
- 2-hydroxy-3-methylbenzoic acid

- Lead dioxide
- Concentrated hydrochloric acid
- Sodium sulfide solution
- Chloroform
- Deionized water

Procedure:

- Preparation of the Reaction Mixture: In a suitable beaker, prepare a slurry by adding 40 g (0.263 mole) of 2-hydroxy-3-methylbenzoic acid to a solution of 100 g (1.78 moles) of potassium hydroxide in 60 ml of water.
- Oxidation: Place the beaker in a cold oil bath within a fume hood. While stirring, add 240 g (1.00 mole) of lead dioxide to the slurry all at once. Heat the oil bath, and upon reaching 200°C, commence steady manual stirring. The reaction mixture will gradually liquefy and then solidify. Continue heating and stirring for 10-15 minutes after solidification.
- Extraction: After cooling, transfer the solid reaction mass to a larger beaker and add 1 liter of water. Boil the mixture for at least one hour to ensure complete dissolution of the potassium salt of the product and to break down any lumps.
- Filtration and Precipitation: Filter the hot suspension by suction and wash the residue with two 250 ml portions of boiling water. Combine the filtrate and washings, and partially neutralize with 150-175 ml of concentrated hydrochloric acid. Add a sufficient amount of sodium sulfide solution to precipitate all lead ions. Boil the suspension gently to coagulate the lead sulfide, cool slightly, and filter with suction.
- Isolation of Crude Product: Place the filtrate in an ice bath and acidify with approximately 150 ml of concentrated hydrochloric acid to precipitate the crude **2-hydroxyisophthalic acid** monohydrate. Collect the crude product by filtration and wash with cold water.
- Purification: To remove unreacted 2-hydroxy-3-methylbenzoic acid, reflux the crude product with 100 ml of chloroform and filter the hot suspension. The solid residue is then

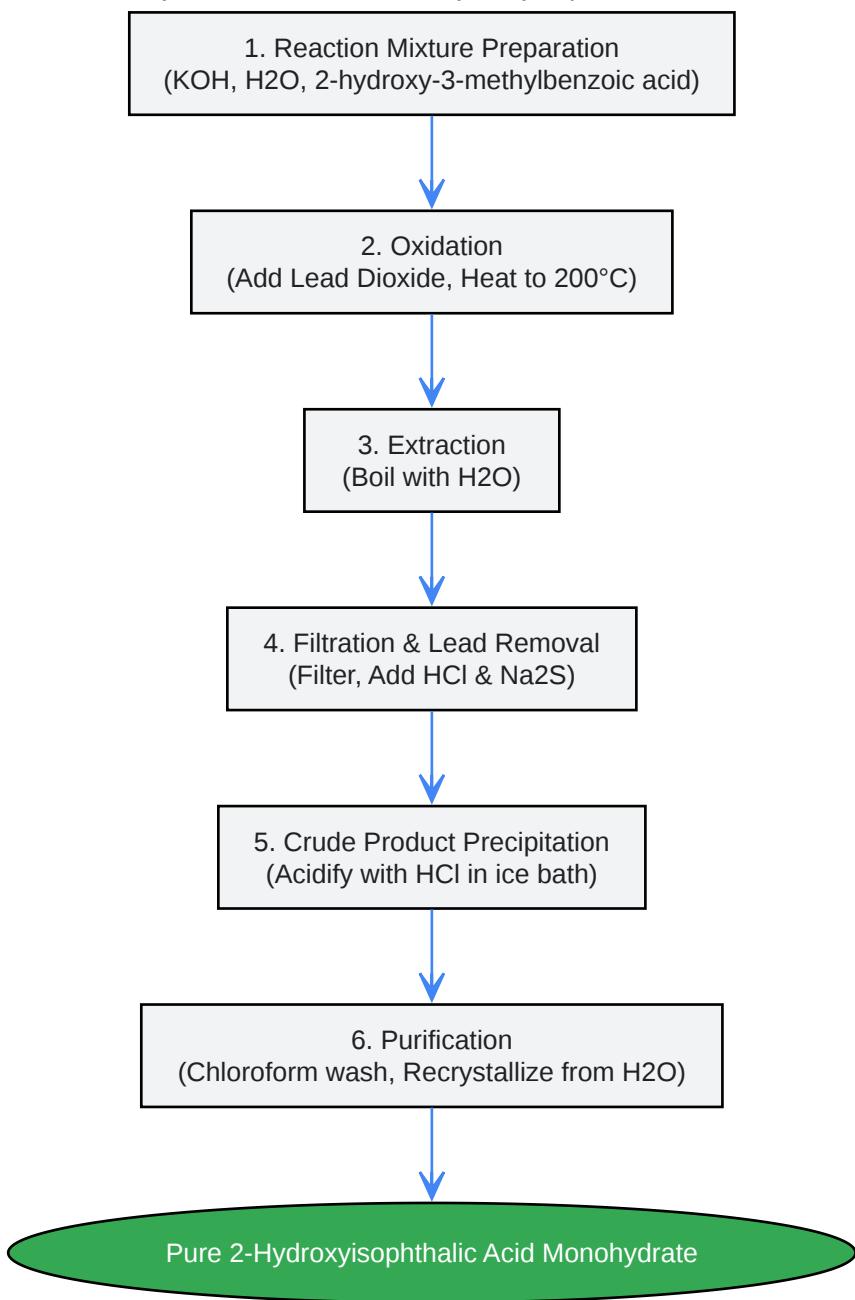
recrystallized from 1 liter of boiling water to yield pure needles of **2-hydroxyisophthalic acid** monohydrate.

- Drying: Dry the purified product at 110°C under vacuum (50-150 mm) for 20 hours.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Synthesis Workflow of 2-Hydroxyisophthalic Acid

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Caption: A flowchart of the synthesis of **2-hydroxyisophthalic acid**.

Applications in Drug Development and Research

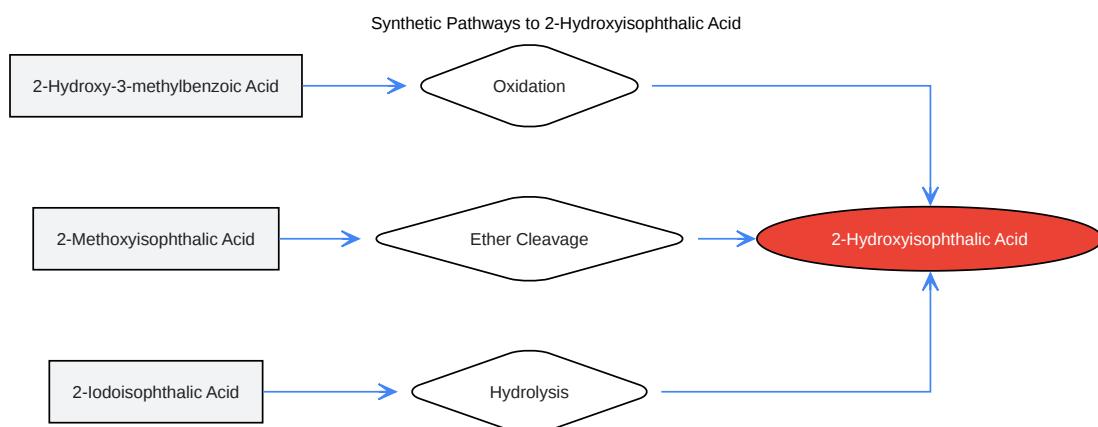
While **2-hydroxyisophthalic acid** serves as a versatile building block in organic synthesis, its direct applications in drug development are not extensively documented in publicly available literature. It is primarily used in the manufacture of various esters.

The isomeric 4-hydroxyisophthalic acid has been used as a scaffold for the synthesis of anilide derivatives that exhibit antimicrobial and antifungal activities. This suggests that the hydroxyisophthalic acid core could be a valuable pharmacophore for the development of novel anti-infective agents. Further research into the biological activities of **2-hydroxyisophthalic acid** and its derivatives is warranted.

Due to the lack of specific information on the interaction of **2-hydroxyisophthalic acid** with biological systems, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to explore its potential as an enzyme inhibitor or a modulator of biological pathways, given its structural similarity to other biologically active phenolic acids.

Logical Relationships in Synthesis

The synthesis of **2-hydroxyisophthalic acid** can be approached through several strategic disconnections. The following diagram illustrates the logical relationship between the target molecule and its potential precursors.



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Caption: Retrosynthetic analysis of **2-hydroxyisophthalic acid**.

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